3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

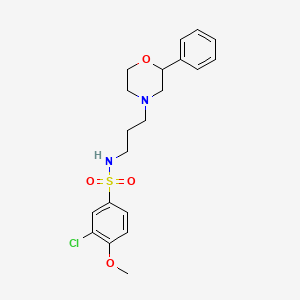

3-Chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with a chlorine atom at position 3, a methoxy group at position 4, and a 3-(2-phenylmorpholino)propyl chain attached to the sulfonamide nitrogen. The morpholino ring introduces a heterocyclic amine moiety, which is known to enhance solubility and modulate pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O4S/c1-26-19-9-8-17(14-18(19)21)28(24,25)22-10-5-11-23-12-13-27-20(15-23)16-6-3-2-4-7-16/h2-4,6-9,14,20,22H,5,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJOAQLDAILFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3-chloro-4-methoxyaniline to form 3-chloro-4-methoxybenzenesulfonamide.

Alkylation: The next step is the alkylation of the sulfonamide with 3-chloropropylamine to introduce the propyl chain.

Morpholine Addition: Finally, the phenylmorpholino group is introduced through a nucleophilic substitution reaction, where 2-phenylmorpholine reacts with the intermediate compound under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH during each step of the synthesis. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring and the sulfonamide moiety.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols, for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

Biological Research: Used as a probe to study enzyme interactions and protein binding.

Chemical Biology: Employed in the development of chemical tools for studying cellular processes.

Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The phenylmorpholino moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s benzenesulfonamide scaffold is shared with numerous derivatives in the literature. Key comparisons include:

Key Observations :

- Chloro vs. This contrasts with purely halogenated analogs (e.g., Compound 35 in ), which exhibit higher thermal stability but reduced solubility .

- Morpholino vs. Pyridine/Pyrazole Moieties: The 2-phenylmorpholino group likely improves solubility and bioavailability compared to rigid aromatic systems (e.g., pyridine in ), as morpholino rings are known to enhance membrane permeability .

Physicochemical Properties

Data from analogous sulfonamides suggest the following trends:

Analysis :

- Melting Points: Bulky substituents (e.g., morpholino) may increase melting points compared to fluorine-substituted analogs (e.g., 144–146°C for Compound 2d) .

- Solubility: The morpholino group is expected to improve aqueous solubility relative to trifluoromethylquinoline derivatives (e.g., Compound 35), which are more lipophilic .

Biological Activity

3-Chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a chloro group, a methoxy group, and a morpholino moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 404.95 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The primary mechanism of action for this compound involves the inhibition of enzymes crucial for folic acid synthesis in microorganisms. The sulfonamide group mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme involved in bacterial folate metabolism. This results in impaired nucleic acid synthesis and ultimately inhibits bacterial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values against common pathogens range from 25 to 100 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 50 |

| P. aeruginosa | 40 |

| S. typhi | 60 |

| K. pneumoniae | 70 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures.

- Inhibition Percentage : At a concentration of 10 µg/mL, the compound exhibited an inhibition rate of over 70% for both IL-6 and TNF-α compared to untreated controls .

Anticancer Activity

Preliminary studies suggest that this sulfonamide derivative may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells.

- IC50 Values : The IC50 value for MCF-7 cells was reported at approximately 225 µM, indicating its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various sulfonamide derivatives highlighted the superior activity of this compound against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema, confirming its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.